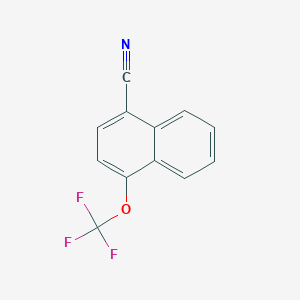

1-Cyano-4-(trifluoromethoxy)naphthalene

説明

1-Cyano-4-(trifluoromethoxy)naphthalene is a naphthalene derivative functionalized with a cyano (-CN) group at the 1-position and a trifluoromethoxy (-OCF₃) group at the 4-position. This compound is of significant interest in materials science, particularly in organic electronics, due to the synergistic effects of its electron-withdrawing substituents. The -CN group enhances electron affinity by lowering the LUMO (lowest unoccupied molecular orbital) energy, while the -OCF₃ group contributes to air stability via steric shielding and inductive electron withdrawal . Its structural analogs are widely studied in n-type organic semiconductors, such as naphthalene tetracarboxylic diimides (NDIs), where similar substituents improve charge transport and environmental resilience .

特性

分子式 |

C12H6F3NO |

|---|---|

分子量 |

237.18 g/mol |

IUPAC名 |

4-(trifluoromethoxy)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C12H6F3NO/c13-12(14,15)17-11-6-5-8(7-16)9-3-1-2-4-10(9)11/h1-6H |

InChIキー |

HNOIXCYOSYXDDC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-Cyano-4-(trifluoromethoxy)naphthalene can be synthesized through several methods. One common approach involves the cyanation of 1-bromo-4-(trifluoromethoxy)naphthalene using a suitable cyanating agent such as copper(I) cyanide under controlled conditions. The reaction typically requires a solvent like dimethylformamide and elevated temperatures to proceed efficiently .

Industrial Production Methods: Industrial production of 1-Cyano-4-(trifluoromethoxy)naphthalene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Types of Reactions: 1-Cyano-4-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The cyano and trifluoromethoxy groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the cyano or trifluoromethoxy groups.

科学的研究の応用

Chemical Synthesis

1-Cyano-4-(trifluoromethoxy)naphthalene serves as a key building block in organic synthesis. It is utilized in the preparation of complex organic molecules, including pharmaceuticals and advanced materials. The compound can undergo various chemical reactions, such as:

- Substitution Reactions : Both the cyano and trifluoromethoxy groups can participate in nucleophilic and electrophilic substitution reactions, expanding the range of derivatives that can be synthesized.

- Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions to yield different derivatives, which may exhibit enhanced properties for targeted applications.

Biological Research

The biological implications of 1-Cyano-4-(trifluoromethoxy)naphthalene are significant, particularly in drug discovery. Research indicates that derivatives of naphthalene compounds may possess anticancer properties. For instance, studies have shown that naphthalene-substituted compounds can exhibit cytotoxic activities against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) cells . The mechanisms through which these compounds exert their effects are still being elucidated but may involve apoptosis induction and cell cycle arrest.

Material Science

In material science, 1-Cyano-4-(trifluoromethoxy)naphthalene is explored for its potential applications in organic electronics. Its unique electronic properties make it suitable for use in:

- Polymers : The compound can be incorporated into polymer matrices to enhance thermal stability and electrical conductivity.

- Electronic Components : Its distinctive characteristics are advantageous for developing advanced electronic materials, such as semiconductors and photovoltaic devices.

Industrial Applications

The compound finds utility in the production of agrochemicals and functional materials due to its stability and reactivity. The trifluoromethoxy group enhances the lipophilicity of the molecule, making it a candidate for formulations requiring improved solubility and bioavailability. This property is particularly beneficial in agricultural applications where effective delivery of active ingredients is crucial.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of naphthalene-substituted triazole spirodienones, where compounds incorporating 1-Cyano-4-(trifluoromethoxy)naphthalene demonstrated significant cytotoxic effects against breast cancer cells. The results indicated that these compounds could induce apoptosis through specific cellular pathways, suggesting their potential as therapeutic agents .

Case Study 2: Synthesis of New Derivatives

Research focused on synthesizing new derivatives from 1-Cyano-4-(trifluoromethoxy)naphthalene to explore their biological activities. The derivatives showed enhanced pharmacokinetic properties, leading to improved efficacy in preclinical models of cancer treatment .

作用機序

The mechanism by which 1-Cyano-4-(trifluoromethoxy)naphthalene exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed.

類似化合物との比較

Structural and Electronic Comparison with Analogous Compounds

Substituent Effects on Electronic Properties

The trifluoromethoxy group (-OCF₃) in 1-cyano-4-(trifluoromethoxy)naphthalene exhibits stronger electron-withdrawing effects compared to methoxy (-OCH₃) or difluoromethoxy (-OCF₂H) groups. For instance:

- Methoxy group (-OCH₃): Acts as a weak electron donor via resonance, increasing LUMO energy and reducing air stability in semiconductors.

- Trifluoromethoxy group (-OCF₃): The inductive effect of fluorine atoms creates a pronounced electron-withdrawing character, lowering LUMO energy by ~0.3–0.5 eV compared to methoxy analogs, as observed in NDIs .

- Difluoromethoxy group (-OCF₂H): Intermediate electron withdrawal, with LUMO energy reduction less pronounced than -OCF₃ but greater than -OCH₃ .

Comparison with Positional Isomers

The position of substituents significantly impacts electronic and packing properties:

- 1-Cyano-7-(trifluoromethoxy)naphthalene: The 7-position substitution disrupts π-π stacking symmetry compared to the 4-position isomer, leading to reduced charge carrier mobility in thin-film transistors (e.g., ~0.05 cm²/Vs vs. ~0.12 cm²/Vs for 4-position analogs) .

- 1-Cyano-4-(difluoromethoxy)naphthalene: Lower fluorine content reduces thermal stability (predicted boiling point: 358.3°C vs. ~370°C for the trifluoromethoxy variant) and increases sensitivity to humidity .

Physical and Thermal Properties

Table 1: Key Properties of Selected Naphthalene Derivatives

*Predicted values based on analogous NDIs .

Air Stability and Charge Transport

1-Cyano-4-(trifluoromethoxy)naphthalene derivatives demonstrate superior air stability in n-type organic field-effect transistors (OFETs) due to:

- Steric shielding : The bulky -OCF₃ group hinders oxygen and moisture penetration .

- Low LUMO energy : Facilitates electron injection and reduces degradation under ambient conditions .

In contrast, methoxy-substituted analogs (e.g., 1-methoxy-4-(methoxymethyl)naphthalene) exhibit rapid oxidation, with device performance decaying by >50% within 24 hours in air .

Crystal Packing and Mobility

X-ray crystallography of trifluoromethoxy-substituted NDIs reveals tighter π-π stacking (π-π distance: ~3.4 Å) compared to methoxy analogs (~3.6 Å), correlating with higher electron mobility (0.1–0.3 cm²/Vs vs. 0.01–0.05 cm²/Vs) .

生物活性

1-Cyano-4-(trifluoromethoxy)naphthalene is a synthetic organic compound notable for its unique combination of functional groups, which may impart significant biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C12H8F3N

- Functional Groups :

- Cyano group (-C≡N)

- Trifluoromethoxy group (-O-CF3)

The presence of the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its interactions with biological targets.

1-Cyano-4-(trifluoromethoxy)naphthalene is believed to interact with various enzymes and proteins, potentially acting as an inhibitor. The cyano group can serve as an electron-withdrawing entity, affecting the reactivity of the compound. The trifluoromethoxy group may enhance binding affinity to biological targets due to increased lipophilicity .

Anticancer Properties

Recent studies have indicated that naphthalene derivatives exhibit promising anticancer activity. For instance, compounds structurally related to 1-cyano-4-(trifluoromethoxy)naphthalene have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Specifically, naphthalene-substituted triazole derivatives have demonstrated significant cytotoxic effects against breast cancer cells (MDA-MB-231) through mechanisms involving cell cycle arrest and apoptosis induction .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is supported by its structural characteristics. It can be utilized in designing specific inhibitors targeting various biochemical pathways. For example, its interactions with protein-tyrosine phosphatases suggest that it may modulate signaling pathways involved in cell growth and differentiation .

Case Studies

- Anticancer Activity Evaluation : A study synthesized a series of naphthalene-based compounds, including derivatives similar to 1-cyano-4-(trifluoromethoxy)naphthalene, which were evaluated for their anticancer properties. Results showed that these compounds could effectively induce apoptosis in cancer cells and suppress tumor growth in vivo models .

- Enzyme Interaction Studies : Research focused on the interaction of naphthalene derivatives with specific enzymes revealed that modifications in their structure, such as the introduction of cyano and trifluoromethoxy groups, significantly altered their inhibitory potency against target enzymes involved in metabolic pathways .

Comparative Analysis with Related Compounds

The unique combination of functional groups in 1-cyano-4-(trifluoromethoxy)naphthalene distinguishes it from other naphthalene derivatives. The following table summarizes key comparisons:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Cyano-2-naphthol | Hydroxy group at position 2 | Antimicrobial properties |

| 1-Fluoro-4-(difluoromethyl)naphthalene | Fluoro instead of cyano at position 1 | Potentially lower toxicity |

| 2-Cyano-4-(trifluoromethyl)naphthalene | Trifluoromethyl group instead | Increased lipophilicity |

| 1-Cyano-4-(trifluoromethoxy)naphthalene | Cyano at position 1, trifluoromethoxy at position 4 | Potential anticancer activity and enzyme inhibition |

Q & A

Q. What experimental design principles should guide toxicity studies for 1-Cyano-4-(trifluoromethoxy)naphthalene?

To ensure robust toxicological assessments:

- Route of Exposure : Prioritize inhalation, oral, and dermal routes based on potential human exposure pathways .

- Health Outcomes : Include systemic effects (hepatic, renal, respiratory) and endpoints like body weight changes, organ pathology, and mortality .

- Control Groups : Use randomized dosing and allocation concealment to minimize bias in animal studies .

- Risk of Bias Assessment : Apply criteria such as outcome reporting completeness and dose randomization to classify study confidence (High/Moderate/Low) .

Q. How can researchers characterize the environmental partitioning of this compound?

Use the following methodological framework:

- Transport Analysis : Evaluate air-water-soil partitioning coefficients (e.g., log Kow, Henry’s Law constant) to predict mobility .

- Degradation Studies : Conduct photolysis or hydrolysis experiments under controlled pH/temperature conditions to assess persistence .

- Biomonitoring : Measure metabolite concentrations in occupationally exposed populations to infer bioaccumulation potential .

Q. What literature search strategies are recommended for compiling existing data?

- Databases : Search PubMed, TOXCENTER, and NIH RePORTER using CAS numbers, MeSH terms, and synonyms (e.g., "naphthalene derivatives," "trifluoromethoxy") .

- Grey Literature : Include technical reports, conference abstracts, and theses for unpublished data .

- Query Strings : Combine terms like "toxicokinetics," "genotoxicity," and "environmental exposure" with Boolean operators to refine results .

Advanced Research Questions

Q. How can contradictory data on metabolic pathways be resolved?

- Data Triangulation : Cross-validate findings using in vitro (e.g., liver microsomes), in vivo (rodent models), and computational (QSAR) approaches .

- Dose-Response Analysis : Compare metabolic saturation points across studies to identify nonlinear kinetics .

- Systematic Review : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies with ≥3 risk-of-bias "yes" responses) to filter low-confidence data .

Q. What methodologies are suitable for quantifying airborne emissions of 1-Cyano-4-(trifluoromethoxy)naphthalene?

- Non-Invasive Sampling : Use thermal desorption tubes paired with GC-MS to capture volatile emissions at varying temperatures (e.g., 17°C vs. 21°C) .

- Emission Modeling : Calculate concentration gradients in enclosed spaces using first-order decay models, incorporating ventilation rates and source strength .

Q. How can genomic toxicity be assessed for this compound?

- Assay Selection : Conduct Ames tests for mutagenicity and Comet assays for DNA strand breaks .

- Transcriptomic Profiling : Use RNA sequencing to identify dysregulated pathways (e.g., oxidative stress, apoptosis) in exposed cell lines .

- Dose Optimization : Perform benchmark dose (BMD) modeling to establish thresholds for significant genomic effects .

Data Analysis and Validation

Q. What statistical approaches address variability in toxicological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。